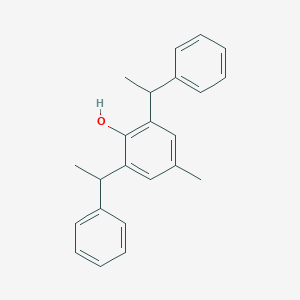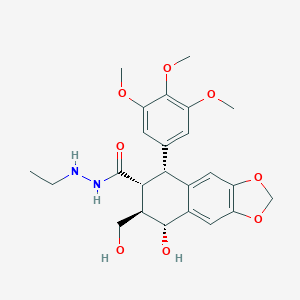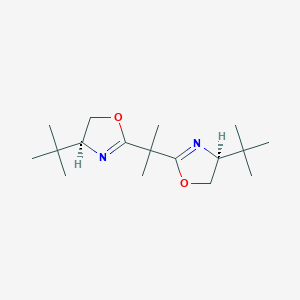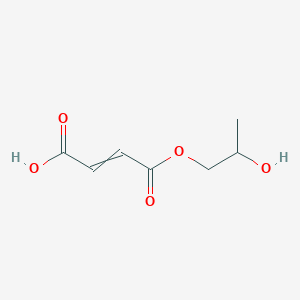
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid, also known as HOPO, is a chelating agent that is widely used in scientific research. It has a unique structure that allows it to form stable complexes with a variety of metal ions, making it a valuable tool for studying biological and chemical processes.
作用機序
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid works by forming stable complexes with metal ions. Its unique structure allows it to coordinate with metal ions in a specific way, forming stable complexes that can be studied using a variety of techniques.
生化学的および生理学的効果
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteases, enzymes that are involved in a variety of biological processes. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized and purified. Its unique structure allows it to form stable complexes with a wide range of metal ions, making it a valuable tool for studying biological and chemical processes.
However, there are also limitations to the use of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid in lab experiments. Its chelating properties can interfere with the function of some biological molecules, making it difficult to study their properties in the presence of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. Additionally, 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid can be toxic at high concentrations, which must be taken into account when designing experiments.
将来の方向性
There are several areas of future research that could be explored using 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. One area of interest is the development of new drugs and diagnostic tools based on the chelating properties of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. Another area of interest is the study of the role of metal ions in biological systems, which could lead to new insights into the mechanisms of disease. Additionally, the development of new synthesis methods for 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid could lead to the production of more stable and effective chelating agents.
合成法
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-chloro-4-oxobut-2-enoic acid with 2-hydroxypropylamine. This reaction results in the formation of a stable intermediate, which can be further modified to produce 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid.
科学的研究の応用
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has a wide range of applications in scientific research. It is commonly used as a chelating agent to study the properties of metal ions in biological systems. It has been used to study the binding of metal ions to proteins, DNA, and other biological molecules. 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has also been used in the development of new drugs and diagnostic tools.
特性
CAS番号 |
10099-73-7 |
|---|---|
製品名 |
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid |
分子式 |
C7H12O6 |
分子量 |
174.15 g/mol |
IUPAC名 |
4-(2-hydroxypropoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O5/c1-5(8)4-12-7(11)3-2-6(9)10/h2-3,5,8H,4H2,1H3,(H,9,10) |
InChIキー |
ZKXXLNRGNAUYHP-UHFFFAOYSA-N |
異性体SMILES |
CC(COC(=O)/C=C\C(=O)O)O |
SMILES |
CC(COC(=O)C=CC(=O)O)O |
正規SMILES |
CC(COC(=O)C=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



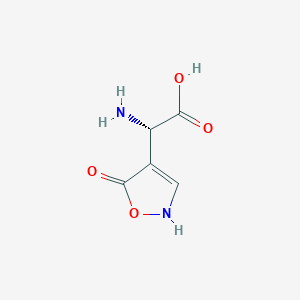
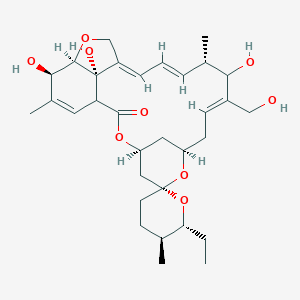
![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)

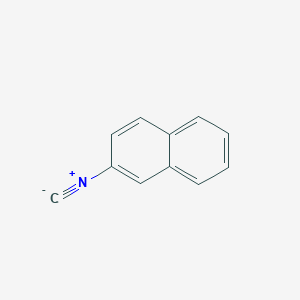
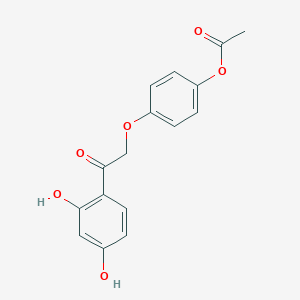
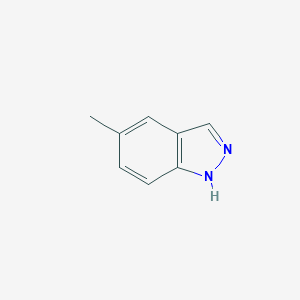
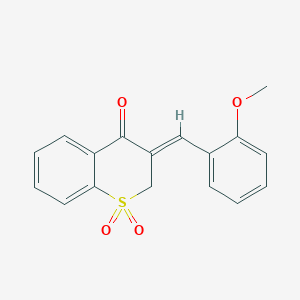

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)

